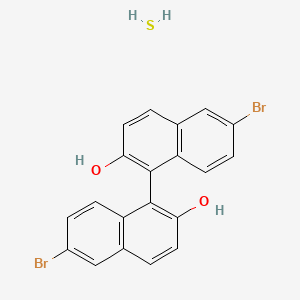

![molecular formula C22H21ClN2OS B2376001 (3-Chlorophenyl)(2-thioxo-3-(m-tolyl)-1,4-diazaspiro[4.5]dec-3-en-1-yl)methanone CAS No. 1223769-85-4](/img/structure/B2376001.png)

(3-Chlorophenyl)(2-thioxo-3-(m-tolyl)-1,4-diazaspiro[4.5]dec-3-en-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

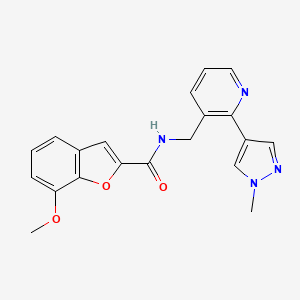

This compound is a complex organic molecule that contains several functional groups and rings, including a phenyl ring, a thioxo group, a diazaspirodecene ring, and a methanone group . These groups are common in many pharmaceutical compounds and could potentially have various biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring structure. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, is quite complex. It includes a diazaspirodecene ring, which is a type of spirocyclic compound (a compound with two or more rings that share a single atom). Spirocyclic compounds are often found in pharmaceuticals and natural products .Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. For example, the phenyl ring might undergo electrophilic aromatic substitution, while the thioxo group might react with nucleophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications

Cyclopropenone Oximes and Diazaspiro[2.3]hexenones

Research by Yoshida et al. (1988) on cyclopropenone oximes demonstrated the preparation of various cyclopropenone oximes and their reactions with isocyanates to afford diazaspiro[2.3]hexenones. This study highlights the potential for creating complex molecular architectures, such as diazaspiro compounds, which could have implications in materials science, pharmaceuticals, and the study of molecular interactions (H. Yoshida et al., 1988).

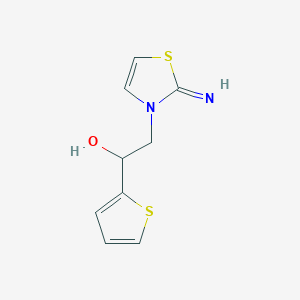

Oxime Derivatives of Ketones with Heterocyclic Spiro Compounds

Rahman et al. (2013) synthesized oxime derivatives of ketones that incorporate barbituric acid moieties into heterocyclic spiro compounds. This work illustrates the synthetic versatility of incorporating oxime functionalities into complex molecules, which could be relevant for the development of novel compounds with unique biological or chemical properties (Mahbubur Rahman et al., 2013).

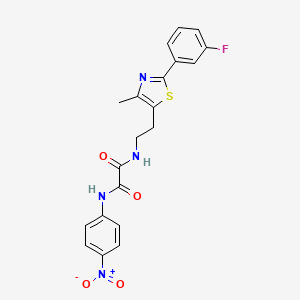

Thiazole Analogues with Antioxidant Activity

Research by Reddy et al. (2015) on thiazole analogues demonstrated the synthesis of compounds with potential antioxidant activity. This suggests that similar structures, such as "(3-Chlorophenyl)(2-thioxo-3-(m-tolyl)-1,4-diazaspiro[4.5]dec-3-en-1-yl)methanone", could be explored for their antioxidant properties or other biological activities (M. V. Bhaskara Reddy et al., 2015).

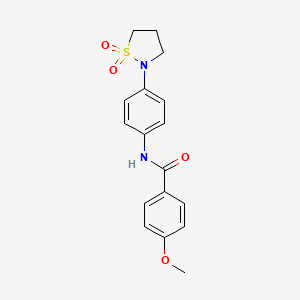

Spectroscopic and Quantum Chemical Studies

Arasu et al. (2019) investigated the characteristics of a piperidine derivative compound through spectroscopic and quantum chemical studies, providing insights into the structural and electronic properties of complex molecules. Such studies are essential for understanding the behavior and potential applications of novel compounds (Nilavanathi Arasu et al., 2019).

Future Directions

Properties

IUPAC Name |

(3-chlorophenyl)-[2-(3-methylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2OS/c1-15-7-5-8-16(13-15)19-21(27)25(22(24-19)11-3-2-4-12-22)20(26)17-9-6-10-18(23)14-17/h5-10,13-14H,2-4,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWWZNBYKNRELTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC3(CCCCC3)N(C2=S)C(=O)C4=CC(=CC=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2375918.png)

![methyl 2-(6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanamido)benzoate](/img/structure/B2375924.png)

![[2-(2,5-dimethoxyphenyl)-2-oxoethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2375928.png)

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2375933.png)

![8-ethyl-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2375939.png)